![molecular formula C17H16O4S B14747945 2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid](/img/structure/B14747945.png)
2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid is an organic compound with a complex structure that includes an acetyloxy group, a phenylthio group, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the acylation of 3-hydroxy-4-(phenylthio)benzoic acid with acetic anhydride, followed by esterification and subsequent hydrolysis to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetyloxy group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with various enzymes and receptors, potentially modulating their activity. The acetyloxy group may also play a role in the compound’s bioactivity by influencing its solubility and cellular uptake .
Comparación Con Compuestos Similares
2-(3-(Carboxymethyl)-4-(phenylthio)phenyl)propanoic acid: Similar structure but with a carboxymethyl group instead of an acetyloxy group.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: Contains an ethyl and oxazole group, showing different biological activities.
Uniqueness: 2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both acetyloxy and phenylthio groups allows for diverse chemical modifications and interactions with biological targets.
Propiedades
Fórmula molecular |
C17H16O4S |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
2-(3-acetyloxy-4-phenylsulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C17H16O4S/c1-11(17(19)20)13-8-9-16(15(10-13)21-12(2)18)22-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,20) |
Clave InChI |
LCHYKUPTSBNVDV-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1)SC2=CC=CC=C2)OC(=O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxopentan-3-yl] 2-[[2-(2-hydroxy-6-methylphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy-[(E)-octadec-2-enoyl]amino]hexanoate](/img/structure/B14747863.png)
![1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea](/img/structure/B14747868.png)
![[3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester](/img/structure/B14747876.png)


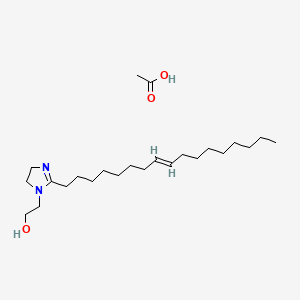
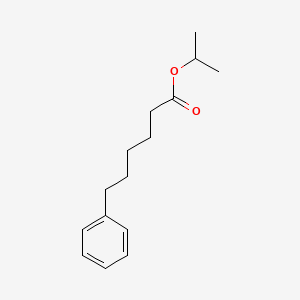
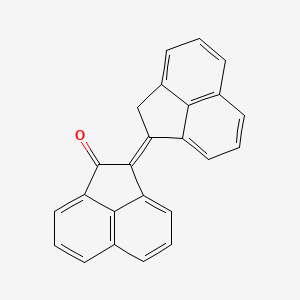
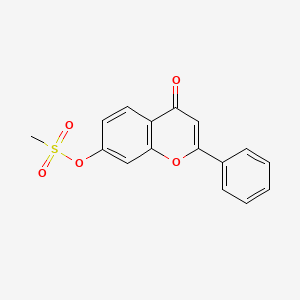
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
![12-Oxapentacyclo[8.3.1.0~2,9~.0~3,8~.0~11,13~]tetradeca-1,3,5,7,9,11(13)-hexaene](/img/structure/B14747954.png)
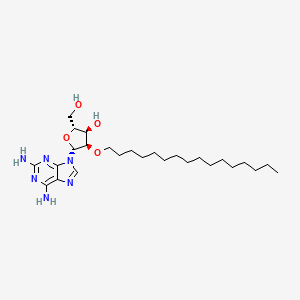

![5-[5-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B14747963.png)
